molecular formula C9H11IO4S2 B067345 Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate CAS No. 175201-88-4

Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate

Cat. No. B067345
CAS RN: 175201-88-4
M. Wt: 374.2 g/mol
InChI Key: OSLCIKKTUQNBGE-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H11IO4S2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate”, has been a topic of interest in recent years . Various strategies have been developed for the synthesis of thiophene derivatives, including heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate” is characterized by a five-membered ring made up of one sulfur as a heteroatom . The molecular weight of this compound is 420.3 g/mol .


Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate”, are involved in various chemical reactions . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

“Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate” has a molecular weight of 420.3 g/mol . It has a topological polar surface area of 122 Ų . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate, have been studied for their potential anticancer properties . These compounds can be designed to interact with specific biological targets, potentially leading to the development of new anticancer drugs.

Anti-inflammatory Drugs

The structural framework of thiophene is found in various nonsteroidal anti-inflammatory drugs (NSAIDs). The modification of thiophene derivatives can lead to the development of new NSAIDs with improved efficacy and reduced side effects .

Antimicrobial Agents

Research has indicated that thiophene derivatives exhibit antimicrobial properties. This makes them valuable for the synthesis of new antimicrobial agents that could be effective against resistant strains of bacteria .

Organic Semiconductors

Thiophene-based molecules are prominent in the advancement of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where they contribute to the electronic properties of these devices .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. Their ability to form protective layers on metals can be harnessed to prevent corrosion, which is crucial for extending the life of metal components .

Organic Electronics

Thiophene derivatives are indispensable in the development of organic optoelectronics. They serve as building blocks for conjugated polymers and small molecules in organic solar cells, contributing to the efficiency and stability of these devices .

properties

IUPAC Name

methyl 3-iodo-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLCIKKTUQNBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381026
Record name Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-4-(isopropylsulfonyl)thiophene-2-carboxylate

CAS RN

175201-88-4
Record name Methyl 3-iodo-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-iodo-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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